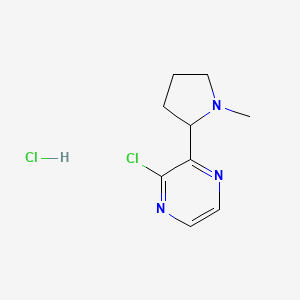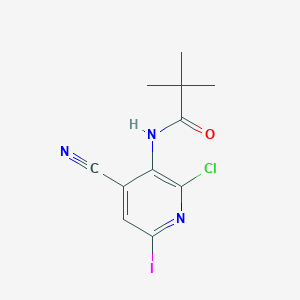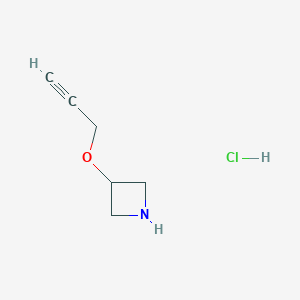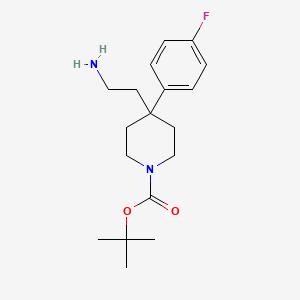
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate (TBFAP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. TBFAP has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5) and has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. TBFAP has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Applications De Recherche Scientifique
Tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential applications in a variety of scientific fields. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has been studied for its potential in the treatment of cardiovascular diseases, inflammation, and cancer. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been studied for its potential use in the development of novel drug delivery systems and its use as a research tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is related to its ability to inhibit phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate binds to the active site of PDE5 and inhibits its activity, leading to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate are related to its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate has also been found to possess anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate for laboratory experiments is its ability to inhibit phosphodiesterase 5 (PDE5). Inhibition of PDE5 by tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate leads to an increase in the levels of cGMP, which is involved in the regulation of blood pressure and the metabolism of glucose. This makes tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate a useful tool for studying the effects of cGMP on various biochemical and physiological processes. However, tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate is a relatively new compound and its effects on other biochemical and physiological processes have not been extensively studied.
Orientations Futures
The potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate include further investigation into its effects on various biochemical and physiological processes, its potential use in the development of novel drug delivery systems, and its use as a research tool in drug discovery and development. Additionally, further research is needed to elucidate the exact mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate and to determine its potential for use in the treatment of various diseases.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLXCGJWSSGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(4-fluorophenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



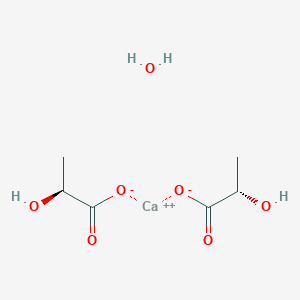
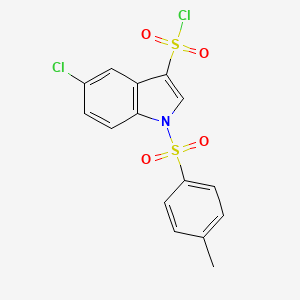
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
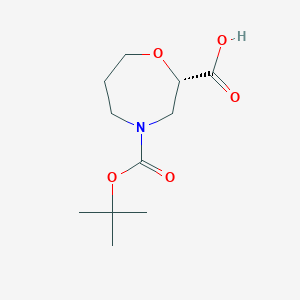
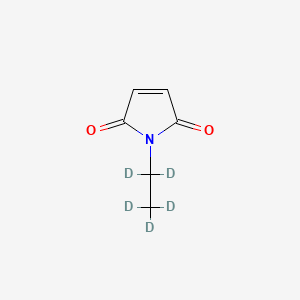
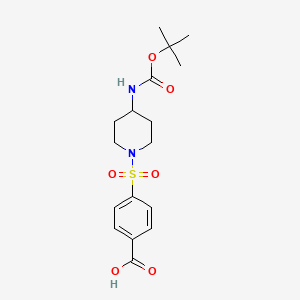
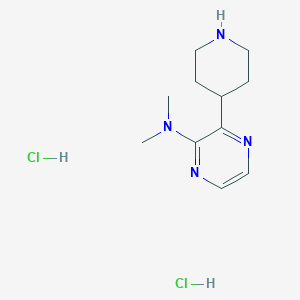
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
